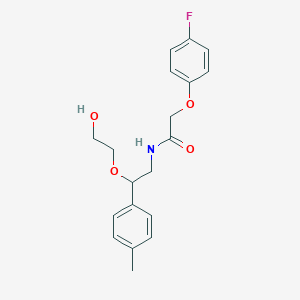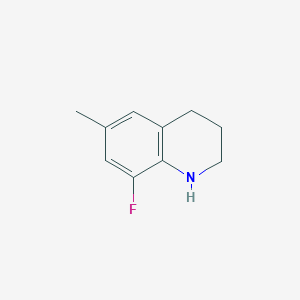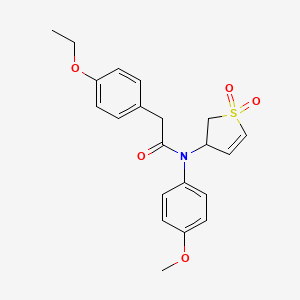![molecular formula C24H16ClF2N3O B2645157 3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1190007-67-0](/img/structure/B2645157.png)
3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrimidinone and indole rings, followed by various substitutions to add the benzyl groups and halogen atoms. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidinone and indole rings would likely contribute to the rigidity of the molecule, while the benzyl groups could provide some flexibility. The halogen atoms might be involved in various interactions, such as hydrogen bonding or halogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzyl groups might be susceptible to various substitution reactions, while the pyrimidinone and indole rings could potentially undergo electrophilic aromatic substitution or other ring-modifying reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water, but soluble in organic solvents . The halogen atoms might increase its density and boiling point compared to similar compounds without halogens .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel pyrimidine derivatives including structures similar to the compound have been synthesized and characterized for various applications, such as in the formation of heterocyclic rings containing nitrogen, showcasing the potential of these compounds in chemical synthesis and drug design (Veeranagaiah et al., 1974).
Biological Activities
Antitumor Activity:
- Certain pyrimidine derivatives have shown significant antitumor activities against various cancer cell lines, indicating the potential of such compounds, including the one , in cancer therapy (Raić-Malić et al., 2000), (Grivsky et al., 1980), (Penthala et al., 2011).
Antiviral Activity:
- Pyrimidine derivatives have been explored for their inhibitory activity against HIV-1, with some showing significant activity, suggesting the potential of structurally similar compounds in antiviral therapies (Rotili et al., 2014), (Ivashchenko et al., 2019).
Antibacterial and Antifungal Activities:
- Novel benzothiazole pyrimidine derivatives have demonstrated considerable antibacterial and antifungal activities, indicating the potential of pyrimidine-based structures in developing new antimicrobial agents (Maddila et al., 2016).
Herbicide Development:
- Studies have focused on the synthesis of pyrimidinyloxybenzylamine derivatives, including those with 2-fluoro-6-hydroxy substitution, as key intermediates for herbicide development, showcasing the utility of pyrimidine derivatives in agriculture (Gong Qi-sun, 2005).
Material Science:
- Pyrimidine derivatives have been used in the synthesis and characterization of materials for applications such as organic solar cells, indicating the versatility of such compounds in material science (Nazari et al., 2018).
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use it only in a well-ventilated area. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .
Direcciones Futuras
The potential applications and future directions for this compound would depend largely on its physical properties, reactivity, and biological activity. Compounds with similar structures are often investigated for their potential uses in fields like medicinal chemistry, materials science, and chemical biology .
Propiedades
IUPAC Name |
3-benzyl-5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N3O/c25-19-7-4-8-20(27)18(19)13-30-21-10-9-16(26)11-17(21)22-23(30)24(31)29(14-28-22)12-15-5-2-1-3-6-15/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFCSONIRVCEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2645078.png)
![N-(3,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2645079.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2645084.png)
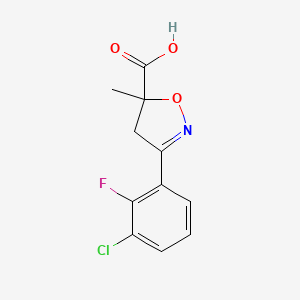
![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2645086.png)
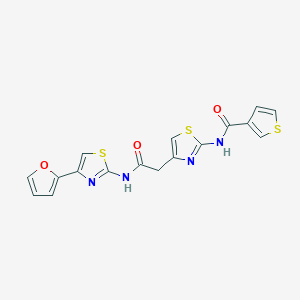
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2645088.png)
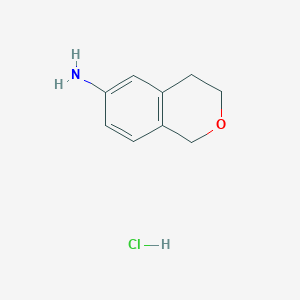
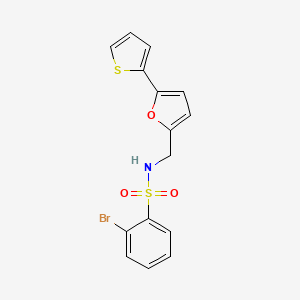
![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2645093.png)
![N-[(2-Chloro-6-fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2645094.png)
